molecular formula C8H16NO9P B053027 N-acetyl-alpha-D-glucosamine 1-phosphate CAS No. 119185-08-9

N-acetyl-alpha-D-glucosamine 1-phosphate

Cat. No. B053027
M. Wt: 301.19 g/mol
InChI Key: FZLJPEPAYPUMMR-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) is a derivative of glucose and is a crucial component of the biosynthesis of bacterial cell wall peptidoglycan. GlcNAc-1-P is also involved in various cellular processes, including gene expression, signal transduction, and protein glycosylation.

Scientific Research Applications

Chondroprotective Activity

N-acetyl-alpha-D-glucosamine 1-phosphate and its prodrugs have been studied for their potential in treating osteoarthritis. These compounds show chondroprotective activity, meaning they can help protect cartilage cells. For instance, O-3 and O-4 phosphate prodrugs of N-acetyl-(d)-glucosamine demonstrated significant chondroprotective activity in human cartilage, suggesting their potential as novel leads in drug discovery for osteoarthritis (Serpi et al., 2012).

Therapeutic Applications Beyond Osteoarthritis

Glucosamine and its derivatives, including N-acetyl glucosamine, are not only beneficial for osteoarthritis symptoms but also show promise in treating cardiovascular diseases, neurological deficits, skin disorders, and even cancer. This is primarily due to their anti-oxidant and anti-inflammatory activities, which are largely exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei et al., 2016).

Enzyme Inhibition Studies

Inhibitor design for enzymes like glucosamine-6-phosphate N-acetyltransferase (GNA1), which are crucial in the biosynthesis of molecules like UDP-GlcNAc, is another area of research. Understanding the Michaelis complex and the trajectory towards the transition state is key for rational inhibitor design, which could have implications in developing antifungal drugs and other therapeutic agents (Hurtado‐Guerrero et al., 2007).

Immunosuppressive Effects

There's also evidence suggesting that glucosamine possesses immunosuppressive activity. This property could potentially make it beneficial as an immunosuppressive agent, aside from its documented effects on insulin sensitivity (Ma et al., 2002).

Biosynthesis and Recycling Studies

Research into the biosynthesis and recycling of N-acetyl-d-glucosamine in bacteria like Escherichia coli has provided insights into cellular processes like murein recycling, an important aspect of bacterial cell wall construction (Uehara & Park, 2004).

Transferase Activity and Therapeutic Applications

Glucosamine-6-phosphate N-acetyltransferase1 (GNA1) can transfer acetyl and butyryl groups to GlcN6P, forming intermediates essential in UDP-GlcNAc biosynthesis. This enzyme's ability to process different acyl groups opens up potential biomedical applications, including the synthesis of N-butyrylglucosamine for treating arthritis (Brockhausen et al., 2016).

properties

CAS RN

119185-08-9

Product Name

N-acetyl-alpha-D-glucosamine 1-phosphate

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

FZLJPEPAYPUMMR-FMDGEEDCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

synonyms

2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, methyl 2-methyl-2-propenoate, 2-methylpropyl 2-propenoate and oxiranylmethyl 2-methyl-2-propenoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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